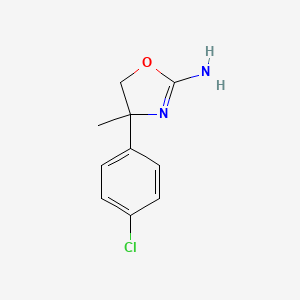
(RS)-4-(4-chloro-phenyl)-4-methyl-4,5-dihydro-oxazol-2-ylamine
カタログ番号 B8275633
分子量: 210.66 g/mol
InChIキー: VZOGKCVGSMEJJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08604061B2
Procedure details


In analogy to example 126 (RS)-2-amino-2-(4-chloro-phenyl)-propionic acid was converted to (RS)-4-(4-chloro-phenyl)-4-methyl-4,5-dihydro-oxazol-2-ylamine which was subsequently separated by chiral HPLC (Chiralpak AD, EtOH/heptane 15:85) to give (S)-4-(4-chloro-phenyl)-4-methyl-4,5-dihydro-oxazol-2-ylamine. Off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
NC(C1C=CC(Cl)=CC=1)(C)C(O)=O.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2([CH3:27])[CH2:25][O:24][C:23]([NH2:26])=[N:22]2)=[CH:17][CH:16]=1>>[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([C@@:21]2([CH3:27])[CH2:25][O:24][C:23]([NH2:26])=[N:22]2)=[CH:19][CH:20]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(C(=O)O)(C)C1=CC=C(C=C1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(N=C(OC1)N)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was subsequently separated by chiral HPLC (Chiralpak AD, EtOH/heptane 15:85)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)[C@@]1(N=C(OC1)N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
